molecular formula C14H18ClN3O B12731238 1-((4-Methyl-6-phenyl-3-pyridazinyl)amino)-2-propanol hydrochloride CAS No. 86112-15-4

1-((4-Methyl-6-phenyl-3-pyridazinyl)amino)-2-propanol hydrochloride

Cat. No.: B12731238
CAS No.: 86112-15-4
M. Wt: 279.76 g/mol
InChI Key: BDRWFHKBWHDWBI-UHFFFAOYSA-N
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Description

1-((4-Methyl-6-phenyl-3-pyridazinyl)amino)-2-propanol hydrochloride is a chemical compound known for its diverse applications in scientific research. This compound features a pyridazine ring substituted with a methyl and phenyl group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Methyl-6-phenyl-3-pyridazinyl)amino)-2-propanol hydrochloride typically involves the reaction of 4-methyl-6-phenyl-3-pyridazinamine with 2-chloropropanol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-((4-Methyl-6-phenyl-3-pyridazinyl)amino)-2-propanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridazine derivatives.

Scientific Research Applications

1-((4-Methyl-6-phenyl-3-pyridazinyl)amino)-2-propanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Methyl-6-phenyl-3-pyridazinyl)amino)butanoic acid
  • 4-{2-[(4-Methyl-6-phenyl-3-pyridazinyl)oxy]ethyl}morpholine hydrochloride

Uniqueness

1-((4-Methyl-6-phenyl-3-pyridazinyl)amino)-2-propanol hydrochloride is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it valuable for targeted research applications.

Properties

CAS No.

86112-15-4

Molecular Formula

C14H18ClN3O

Molecular Weight

279.76 g/mol

IUPAC Name

1-[(4-methyl-6-phenylpyridazin-3-yl)amino]propan-2-ol;hydrochloride

InChI

InChI=1S/C14H17N3O.ClH/c1-10-8-13(12-6-4-3-5-7-12)16-17-14(10)15-9-11(2)18;/h3-8,11,18H,9H2,1-2H3,(H,15,17);1H

InChI Key

BDRWFHKBWHDWBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN=C1NCC(C)O)C2=CC=CC=C2.Cl

Origin of Product

United States

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